molecular formula C10H16Cl2N2 B2726177 3-Phenylpyrrolidin-3-amine dihydrochloride CAS No. 2138226-86-3

3-Phenylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2726177
CAS No.: 2138226-86-3
M. Wt: 235.15
InChI Key: IFDZCZSHIQMIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 and a molecular weight of 235.15 g/mol. It is composed of a pyrrolidine ring, a five-membered ring containing nitrogen, with a phenyl group (a benzene ring) and two amine groups attached to the third carbon of the ring. This compound exists as a dihydrochloride salt, meaning it combines with two hydrochloric acid (HCl) molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One classical method for the preparation of five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, an azide, or an azomethine ylide) and a dipolarophile (typically an olefin) . The regio- and stereoselectivity of the reaction are influenced by the choice of dipole and dipolarophile .

Industrial Production Methods

Industrial production methods for 3-Phenylpyrrolidin-3-amine dihydrochloride are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpyrrolidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines .

Scientific Research Applications

3-Phenylpyrrolidin-3-amine dihydrochloride has several scientific research applications, including:

    Asymmetric Synthesis: The compound can be used as a catalyst or auxiliary in asymmetric synthesis reactions, producing one enantiomer of a molecule in greater quantity than the other.

    Ligand Design: It can serve as a ligand in coordination chemistry, where its stereochemistry influences the properties of the resulting coordination complexes.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 3-Phenylpyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets and pathways. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents can lead to different biological profiles due to varying binding modes to enantioselective proteins . Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.

    Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.

    Phenylpyrrolidine: Similar to 3-Phenylpyrrolidin-3-amine dihydrochloride but without the amine groups.

Uniqueness

This compound is unique due to the presence of both a phenyl group and two amine groups attached to the pyrrolidine ring, creating a chiral center. This structural feature allows for stereoselective interactions and applications in asymmetric synthesis and ligand design.

Properties

IUPAC Name

3-phenylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;;/h1-5,12H,6-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDZCZSHIQMIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138226-86-3
Record name 3-phenylpyrrolidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.